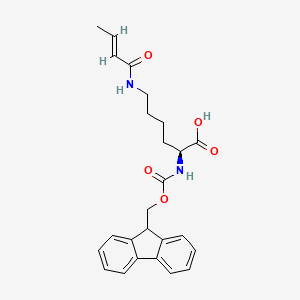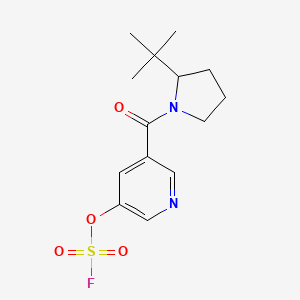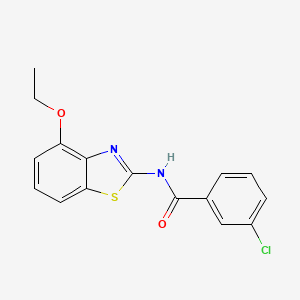
Fmoc-Lys(Crotonyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-Lys(Crotonyl)-OH” is a chemical compound with the molecular formula C25H28N2O5 and a molecular weight of 436.5 g/mol . Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-crotonyl-L-lysine .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general methods for synthesizing Fmoc-protected amino acids involve using a solid-phase synthesis method . This method uses a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple functional groups. The Fmoc group provides aromaticity and hydrophobicity, which can promote the association of building blocks .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 436.5 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Toxicological Significance of Human FMOs
The human flavin-containing monooxygenase (FMO) system, which includes FMO3, is essential for detoxifying xenobiotics and drugs. FMOs convert these compounds into harmless, polar, readily excreted metabolites. Genetic variability and splicing variants contribute to interindividual differences in FMO-mediated metabolism. Unlike cytochrome P450, FMO is not easily induced or inhibited, minimizing potential adverse drug-drug interactions. This property could be advantageous in drug design, suggesting that incorporating FMO detoxification pathways into drug candidates may lead to safer pharmaceuticals (Cashman & Zhang, 2006).
Croton Species and Biological Activities
The genus Croton, belonging to the Euphorbiaceae family, has been extensively studied for its chemical constituents and biological activities. These studies reveal a broad spectrum of bioactivities, including cytotoxic, anti-inflammatory, and antifungal properties, highlighting the potential of Croton species in developing new therapeutic agents (Xu, Liu, & Liang, 2018).
Role of FMO3 in Drug Metabolism
The flavin-containing monooxygenases, particularly FMO3, are critical for metabolizing therapeutic drugs and exhibit genetic variations that may influence drug responses. The review of tissue-specific expression and genetic variation underscores the importance of FMOs in drug metabolism. Studies using Fmo-knockout mouse lines have highlighted FMOs' role in multi-pathway drug metabolism, suggesting that FMOs play a more significant part in drug metabolism than previously appreciated (Shephard & Phillips, 2010).
Safety and Hazards
Zukünftige Richtungen
Fmoc-modified amino acids and short peptides have shown distinct potential for applications due to their inherent hydrophobicity and aromaticity . They are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . This suggests that “Fmoc-Lys(Crotonyl)-OH” and similar compounds could have promising future applications in these areas.
Wirkmechanismus
Target of Action
Fmoc-Lys(Crotonyl)-OH is a modified amino acid that primarily targets the formation of functional materials, such as hydrogels . These hydrogels are often used in biomedical applications, including drug delivery and diagnostic tools for imaging .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of Fmoc-modified amino acids and short peptides occurs in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the self-assembly of functional molecules. This includes Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The self-assembly process is influenced by various non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker .
Pharmacokinetics
It’s known that the compound can form hydrogels, which have potential applications in drug delivery . The formation of these hydrogels could influence the bioavailability of drugs delivered using this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of hydrogels . These hydrogels can support cell adhesion, survival, and duplication . Additionally, the compound can induce gel formation, which is crucial for its applications in biomedical fields .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of the compound to gel formation . Moreover, physical and thermal stimuli can be used for solubilizing this compound above the critical concentration to induce gel formation .
Biochemische Analyse
Biochemical Properties
Fmoc-Lys(Crotonyl)-OH is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The Fmoc group promotes the association of building blocks, which is crucial for the self-organization of functional molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
(2S)-6-[[(E)-but-2-enoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-2-9-23(28)26-15-8-7-14-22(24(29)30)27-25(31)32-16-21-19-12-5-3-10-17(19)18-11-4-6-13-20(18)21/h2-6,9-13,21-22H,7-8,14-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)/b9-2+/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXIABNUWPOIE-INZNARQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2794857.png)
![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794862.png)
![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)
![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)

![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)